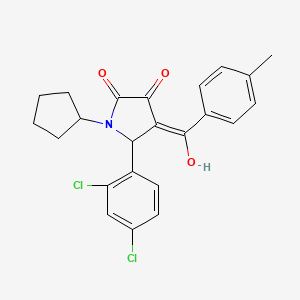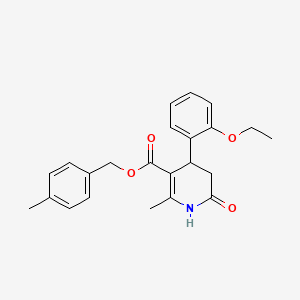![molecular formula C18H9BrF5N3OS B4665847 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide](/img/structure/B4665847.png)
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide
Overview
Description
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide, also known as BPTA, is a small molecule inhibitor that has shown potential in various research applications. It has been found to inhibit the activity of certain enzymes and is being studied for its potential use in treating various diseases.
Mechanism of Action
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide inhibits the activity of certain enzymes by binding to their active sites and preventing their function. Specifically, 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide has been found to bind to the catalytic site of USP14, blocking its deubiquitinase activity. This leads to an accumulation of ubiquitinated proteins, which can induce cell death in cancer cells. 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide has also been found to inhibit the chymotrypsin-like activity of the proteasome, which is involved in the degradation of misfolded and damaged proteins.
Biochemical and Physiological Effects:
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and decrease the levels of certain proteins involved in cancer progression. 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide has also been found to reduce inflammation in animal models of autoimmune disorders, making it a potential candidate for treating these diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of their activity. This can help to elucidate the role of these enzymes in various biological processes. However, one limitation of using 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide is its potential toxicity, which can affect the viability of cells and organisms. Careful dosing and monitoring are required to ensure the safety of using 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide in lab experiments.
Future Directions
There are several future directions for research on 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide. One direction is to study its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for cancer treatment. Another direction is to investigate its potential use in treating other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide and to identify potential off-target effects.
Scientific Research Applications
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders. It has been found to inhibit the activity of certain enzymes, such as the proteasome and the deubiquitinase USP14, which are involved in the regulation of cell growth and survival. 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrF5N3OS/c19-9-3-1-8(2-4-9)10-5-6-25-18(26-10)29-7-11(28)27-17-15(23)13(21)12(20)14(22)16(17)24/h1-6H,7H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTCJIAJSVYTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrF5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[2-(2,5-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4665771.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4665788.png)

![4-(1H-1,2,3-benzotriazol-1-yl)-5-[(2-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]phthalonitrile](/img/structure/B4665796.png)

![2-[(4-fluorobenzyl)thio]-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B4665807.png)




![N~1~-(3-acetylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4665841.png)
![1-[(2,4-difluorophenoxy)methyl]-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4665844.png)
![2-{[1-(4-fluorobenzyl)-3-piperidinyl]carbonyl}-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]hydrazinecarbothioamide](/img/structure/B4665864.png)
![[2-[2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]acetic acid](/img/structure/B4665868.png)